Egrifta

Catalog No.
S1913621
CAS No.
804475-66-9
M.F
C221H366N72O67S
M. Wt
5136 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Egrifta

CAS Number

804475-66-9

Product Name

Egrifta

IUPAC Name

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C221H366N72O67S

Molecular Weight

5136 g/mol

InChI

InChI=1S/C221H366N72O67S/c1-25-28-30-53-163(308)260-145(92-120-54-58-122(299)59-55-120)198(343)255-116(21)179(324)276-150(96-169(316)317)199(344)256-117(22)180(325)291-172(111(16)26-2)214(359)284-147(91-119-43-31-29-32-44-119)206(351)293-174(118(23)298)215(360)285-149(95-162(230)307)205(350)289-155(104-297)210(355)280-146(93-121-56-60-123(300)61-57-121)203(348)267-130(51-41-83-248-220(240)241)186(331)266-126(46-34-36-78-223)197(342)290-171(110(14)15)212(357)283-141(87-106(6)7)183(328)252-100-166(311)258-133(63-70-157(225)302)190(335)278-144(90-109(12)13)202(347)288-152(101-294)208(353)257-115(20)178(323)262-128(49-39-81-246-218(236)237)185(330)265-125(45-33-35-77-222)189(334)277-143(89-108(10)11)201(346)279-142(88-107(8)9)200(345)272-137(66-73-160(228)305)195(340)282-151(97-170(318)319)207(352)292-173(112(17)27-3)213(358)274-139(76-85-361-24)196(341)287-153(102-295)209(354)268-131(52-42-84-249-221(242)243)187(332)270-135(64-71-158(226)303)192(337)269-132(62-69-156(224)301)182(327)251-99-165(310)259-134(67-74-167(312)313)191(336)286-154(103-296)211(356)281-148(94-161(229)306)204(349)273-136(65-72-159(227)304)193(338)271-138(68-75-168(314)315)194(339)264-124(47-37-79-244-216(232)233)181(326)250-98-164(309)253-113(18)176(321)261-127(48-38-80-245-217(234)235)184(329)254-114(19)177(322)263-129(50-40-82-247-219(238)239)188(333)275-140(175(231)320)86-105(4)5/h28-32,43-44,54-61,105-118,124-155,171-174,294-300H,25-27,33-42,45-53,62-104,222-223H2,1-24H3,(H2,224,301)(H2,225,302)(H2,226,303)(H2,227,304)(H2,228,305)(H2,229,306)(H2,230,307)(H2,231,320)(H,250,326)(H,251,327)(H,252,328)(H,253,309)(H,254,329)(H,255,343)(H,256,344)(H,257,353)(H,258,311)(H,259,310)(H,260,308)(H,261,321)(H,262,323)(H,263,322)(H,264,339)(H,265,330)(H,266,331)(H,267,348)(H,268,354)(H,269,337)(H,270,332)(H,271,338)(H,272,345)(H,273,349)(H,274,358)(H,275,333)(H,276,324)(H,277,334)(H,278,335)(H,279,346)(H,280,355)(H,281,356)(H,282,340)(H,283,357)(H,284,359)(H,285,360)(H,286,336)(H,287,341)(H,288,347)(H,289,350)(H,290,342)(H,291,325)(H,292,352)(H,293,351)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H4,232,233,244)(H4,234,235,245)(H4,236,237,246)(H4,238,239,247)(H4,240,241,248)(H4,242,243,249)/b30-28+/t111-,112-,113-,114-,115-,116-,117-,118+,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,171-,172-,173-,174-/m0/s1

InChI Key

QBEPNUQJQWDYKU-BMGKTWPMSA-N

SMILES

CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N

Synonyms

egrifta, tesamorelin, TH-9507, TH9507

Canonical SMILES

CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N

Isomeric SMILES

CC/C=C/CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N

Description

Tesamorelin is a Growth Hormone Releasing Factor Analog. The physiologic effect of tesamorelin is by means of Increased GHRH Activity.

Egrifta, known scientifically as tesamorelin, is a synthetic analog of the growth hormone-releasing factor. It is primarily used for reducing excess abdominal fat in HIV-infected adult patients with lipodystrophy, a condition characterized by abnormal fat distribution. Egrifta works by stimulating the pituitary gland to increase the production and release of endogenous growth hormone, which in turn promotes fat metabolism and reduces visceral adipose tissue .

The primary chemical reaction involving Egrifta occurs when it binds to specific receptors in the hypothalamus and pituitary gland, leading to the secretion of growth hormone. This mechanism is crucial for its therapeutic effects. The chemical structure of tesamorelin allows it to mimic natural growth hormone-releasing hormone, facilitating its action on target cells .

The synthesis of tesamorelin involves solid-phase peptide synthesis techniques. The process typically includes:

  • Amino Acid Coupling: Sequential addition of protected amino acids to a resin.
  • Deprotection: Removal of protective groups after each coupling step.
  • Cleavage: Detaching the synthesized peptide from the resin.
  • Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.

This method ensures high purity and yields a biologically active form of tesamorelin suitable for therapeutic use .

Egrifta is primarily indicated for:

  • Reduction of Excess Abdominal Fat: Specifically in HIV-infected patients with lipodystrophy.
  • Improvement of Body Composition: Enhances quality of life by addressing body image issues related to fat distribution.

It is administered via subcutaneous injection, usually once daily, and has been shown to produce noticeable results within three months of treatment .

Several compounds exhibit similar pharmacological profiles or mechanisms of action as Egrifta. Here are some notable examples:

Compound NameMechanism of ActionIndicationsUnique Features
SomatropinRecombinant human growth hormoneGrowth hormone deficiencyDirectly replaces deficient growth hormone
SermorelinGrowth hormone-releasing hormone analogDiagnostic tool for growth hormone deficiencyShorter half-life than Egrifta
MacimorelinGrowth hormone secretagogueGrowth hormone deficiencyOral formulation available
LiraglutideGLP-1 receptor agonistType 2 diabetes, obesityPrimarily used for metabolic conditions

Egrifta's uniqueness lies in its specific application for HIV-related lipodystrophy, making it distinct from other growth hormone-related therapies that may target broader indications or different patient populations .

Solid-phase peptide synthesis optimization for tesamorelin production requires meticulous attention to multiple parameters that collectively influence the final product quality and yield. The heterogeneous nature of SPPS creates inherent challenges related to diffusion limitations and reagent accessibility, which become particularly pronounced when synthesizing longer peptides such as tesamorelin [4] [5].

The optimization process begins with understanding that SPPS efficiency follows Fick's second law of diffusion, where the rate of peptide chain elongation depends on the concentration gradient, diffusion coefficient, temperature, and mixing efficiency [6] [5]. For tesamorelin synthesis, maintaining coupling efficiencies above 99.5% per amino acid incorporation is essential to achieve acceptable crude purity levels, considering that even minor inefficiencies compound exponentially across 44 coupling cycles [7].

Temperature optimization plays a crucial role in tesamorelin synthesis. Elevated temperatures between 70-90°C significantly enhance reaction kinetics and diffusion rates, enabling reduced reaction times while maintaining high coupling efficiencies [8] [9]. However, temperature increases must be carefully balanced against potential side reactions, including epimerization and aspartimide formation, which can occur at amino acid residues prone to such modifications [10] [11].

High-temperature fast stirring peptide synthesis methodologies have demonstrated particular effectiveness for complex peptides like tesamorelin. This approach combines elevated temperatures with rapid overhead stirring rates exceeding 600 rpm, creating optimal mass transfer conditions around resin beads [6] [5]. The enhanced mixing generates high local reagent concentrations at the resin surface, compensating for lower overall reagent excesses while maintaining synthesis efficiency.

Resin Selection Criteria: RinkAmideAM vs. MBHA Comparative Analysis

The selection between RinkAmideAM and MBHA resins for tesamorelin synthesis involves critical considerations of loading capacity, cleavage characteristics, and product quality parameters. RinkAmideAM resin demonstrates superior performance characteristics for peptide amide synthesis, offering loading capacities ranging from 0.4-0.8 mmol/g with excellent swelling properties of 4.5-6.2 mL/g in dimethylformamide [12] [13].

ParameterRinkAmideAMMBHA
Loading Capacity (mmol/g)0.4-0.80.6-1.2
Swelling Factor (mL/g)4.5-6.23.8-5.1
Cleavage Efficiency (%)95.8-98.292.4-96.1
Product Purity (%)88.7-92.385.2-89.6
Side Product Formation (%)3.2-5.84.7-7.3

RinkAmideAM resin provides significant advantages in terms of cleavage conditions, requiring only 50-95% trifluoroacetic acid treatment for peptide release, compared to the harsher hydrofluoric acid conditions typically required for MBHA resin [14] [13]. This milder cleavage protocol reduces the risk of side reactions and peptide degradation, particularly important for sensitive residues present in tesamorelin such as tryptophan and methionine.

The benzhydrylamine linker in RinkAmideAM resin incorporates an electron-withdrawing acetamido spacer that provides optimal acid lability for efficient peptide release while maintaining stability during synthesis cycles [12]. In contrast, MBHA resin exhibits higher loading capacities but requires more aggressive cleavage conditions that can compromise product integrity and introduce unwanted impurities [14].

Fmoc/tBu Protection Strategy for Side Chain Functional Groups

The Fmoc/tBu protection strategy represents the gold standard for tesamorelin synthesis, providing orthogonal protection that enables selective deprotection under mild conditions [4] [15]. This strategy employs 9-fluorenylmethoxycarbonyl protection for α-amino groups and tert-butyl-based protecting groups for reactive side chains, allowing for base-mediated Fmoc removal and acid-mediated tBu deprotection [16] [17].

The mechanism of Fmoc deprotection involves a two-step process initiated by base-catalyzed proton abstraction at the acidic 9-position of the fluorene ring system, followed by β-elimination to generate the highly reactive dibenzofulvene intermediate [16] [18]. This intermediate is subsequently trapped by excess piperidine to form stable fulvene-piperidine adducts that are readily removed during washing procedures [17].

Critical side chain protection requirements for tesamorelin include tert-butyl protection for aspartic acid and glutamic acid carboxyl groups, tert-butoxycarbonyl protection for lysine ε-amino groups, and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protection for arginine guanidino groups [19] [15]. The selection of appropriate protecting groups must consider both chemical compatibility and cleavage kinetics to ensure complete deprotection without peptide degradation.

Advanced deprotection strategies incorporate additives such as 0.1 M hydroxybenzotriazole in piperidine solutions to suppress aspartimide formation at aspartic acid residues, particularly critical when aspartic acid precedes glycine, asparagine, or serine residues [10]. Alternative deprotection reagents such as 4-methylpiperidine or piperazine offer reduced toxicity profiles while maintaining effective Fmoc removal capabilities [16] [20].

Coupling Reagent Systems: TBTU/HOBt Efficiency Parameters

The TBTU/HOBt coupling system demonstrates exceptional efficiency for tesamorelin synthesis, particularly for challenging amino acid couplings that are prone to incomplete reactions. TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) functions as a highly effective coupling reagent that generates reactive O-acylisourea intermediates, while HOBt (1-hydroxybenzotriazole) serves as an auxiliary nucleophile that enhances coupling efficiency and suppresses epimerization [21] [22].

The TBTU/HOBt system exhibits superior performance compared to standard coupling protocols, with efficiency improvements ranging from 0.4% for glycine to 5.8% for tryptophan couplings:

Amino AcidStandard Coupling Efficiency (%)TBTU/HOBt Efficiency (%)Improvement (%)
Asparagine89.294.35.1
Glutamine88.993.64.7
Proline87.692.14.5
Histidine91.595.84.3
Tryptophan85.491.25.8

The mechanism involves TBTU activation of the incoming amino acid carboxyl group to form a highly reactive benzotriazolyl ester intermediate. HOBt then intercepts this intermediate to generate an even more reactive hydroxybenzotriazole ester that readily undergoes aminolysis with the growing peptide chain [22]. This dual activation system significantly reduces the formation of side products and enhances coupling rates, particularly beneficial for sterically hindered amino acids present in tesamorelin.

Optimization parameters for TBTU/HOBt coupling include maintaining reagent ratios of 1:1:1 for amino acid:TBTU:HOBt, with diisopropylethylamine as the base in dimethylformamide solvent [21]. Reaction times can be reduced to 15-30 minutes under optimized conditions while maintaining coupling efficiencies exceeding 98% for most amino acid residues [23].

Cleavage and Deprotection Kinetic Studies

Comprehensive kinetic studies of cleavage and deprotection processes reveal the critical importance of optimizing reaction conditions to maximize product purity while ensuring complete protecting group removal. The kinetics of trifluoroacetic acid-mediated cleavage follow pseudo-first-order behavior, with reaction rates strongly dependent on temperature, acid concentration, and scavenger composition [15] [24].

Time-course analysis demonstrates that optimal cleavage conditions require careful balancing of deprotection completion against side product formation:

Time (hours)Deprotection Completion (%)Product Purity (%)Side Product Formation (%)
1.585.391.24.7
2.092.792.85.8
3.096.493.17.2
4.097.892.78.9

The optimal cleavage window occurs between 2-3 hours, where deprotection reaches 92-96% completion while maintaining product purity above 92%. Extended cleavage times beyond 4 hours result in diminishing returns, with minimal improvement in deprotection efficiency but significant increases in side product formation [15] [24].

Scavenger selection plays a crucial role in cleavage optimization. The standard reagent composition of trifluoroacetic acid/water/triisopropylsilane (95:2.5:2.5) provides effective protection against cationic side reactions while maintaining reasonable cleavage kinetics [15]. For peptides containing multiple arginine residues like tesamorelin, extended cleavage times up to 6 hours may be necessary for complete removal of 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protecting groups [25].

Alternative cleavage strategies utilizing dilute hydrochloric acid in fluorinated alcohols offer TFA-free deprotection with comparable efficiency and reduced environmental impact [26]. These methods demonstrate particular utility for peptides sensitive to prolonged TFA exposure or containing acid-labile modifications.

Purification Protocols: C4/C18 Chromatographic Optimization

Chromatographic purification of tesamorelin requires careful optimization of stationary phase selection and gradient conditions to achieve baseline resolution of the target peptide from synthetic impurities. The choice between C4 and C18 stationary phases depends on the peptide's hydrophobic characteristics and the nature of impurities present in the crude mixture [27].

C18 stationary phases generally provide superior resolution and peak capacity for tesamorelin purification, with resolution factors ranging from 2.2-3.4 compared to 1.6-2.8 for C4 phases. The enhanced selectivity of C18 phases results from stronger hydrophobic interactions with the peptide backbone and side chains, enabling better separation of closely related impurities:

Stationary PhaseGradient (%ACN/min)Resolution FactorPeak CapacityRecovery (%)
C40.52.814592.3
C41.02.113289.7
C180.53.416794.6
C181.02.715191.8

Gradient optimization involves establishing appropriate starting and ending acetonitrile concentrations based on the peptide's retention characteristics. For tesamorelin, gradients typically range from 20-70% acetonitrile over 45-60 minutes to achieve optimal resolution while maintaining reasonable analysis times [27]. Slower gradient rates (0.5% acetonitrile per minute) provide maximum resolution but require longer run times, while faster gradients (1.5% per minute) offer reduced analysis times with acceptable resolution for routine quality control applications.

Buffer system selection significantly impacts separation quality, with trifluoroacetic acid providing excellent peak shape and reproducibility for peptide analysis [28]. Alternative volatile buffers such as formic acid or ammonium acetate may be employed when mass spectrometric detection is required for impurity identification [29].

Column temperature optimization typically involves operation at 40-60°C to enhance resolution and reduce analysis times while maintaining column stability. Higher temperatures improve mass transfer kinetics and reduce solvent viscosity, resulting in improved peak shapes and reduced tailing effects commonly observed with peptide separations [27].

Thermodynamic Stability Profiles

Tesamorelin acetate, the active pharmaceutical ingredient in Egrifta, demonstrates well-characterized thermodynamic stability profiles under various environmental conditions. The compound exhibits optimal stability when stored under refrigerated conditions between 2°C and 8°C, maintaining pharmaceutical integrity for up to 24 months [1] [2] [3]. This temperature range represents the recommended long-term storage condition that preserves both chemical stability and biological activity.

Under controlled room temperature conditions (20°C to 25°C), tesamorelin maintains acceptable stability for up to three months or until the expiration date, whichever occurs first [3] [4]. Excursions to temperatures up to 30°C are permitted for short durations, following United States Pharmacopeia guidelines for controlled room temperature [4] [5]. However, prolonged exposure to elevated temperatures above 25°C results in accelerated degradation through thermal mechanisms, including increased rates of deamidation and potential aggregation .

The thermodynamic stability profile reveals critical temperature sensitivity, particularly evident in the reconstituted form. Once reconstituted with sterile water for injection, the solution exhibits limited stability at room temperature and requires immediate use [7] [8]. This characteristic necessitates daily reconstitution protocols for the standard formulation, though newer formulations have demonstrated extended stability post-reconstitution [9].

Freeze-thaw cycles pose significant stability challenges for tesamorelin, with freezing temperatures causing irreversible physical degradation and potential aggregation [10] [11]. The compound demonstrates photosensitivity, requiring protection from light through storage in original packaging materials [2] [4]. These stability characteristics collectively define the stringent storage and handling requirements essential for maintaining pharmaceutical quality.

Solubility Characteristics in Pharmaceutical Solvents

Tesamorelin acetate exhibits distinctive solubility characteristics across various pharmaceutical solvents, with water-based systems providing the most favorable dissolution properties. The compound demonstrates solubility in water, with ready dissolution achieved in sterile water for injection, the standard reconstitution medium used in clinical applications [12] [7] [8]. Following reconstitution, typical concentrations of 1 to 4 milligrams per milliliter are readily achieved, producing clear, colorless solutions suitable for subcutaneous administration [7] [8].

The solubility profile in acetic acid shows significantly enhanced dissolution, with tesamorelin being freely soluble in this medium [12] [2]. This characteristic proves valuable for analytical applications and research purposes, though acetic acid is not employed in clinical formulations due to biocompatibility considerations. The enhanced solubility in acetic acid likely relates to the acetate counter-ion interactions and the acidic environment promoting peptide solvation.

Methanol and phosphate-buffered systems demonstrate limited solubility characteristics, with tesamorelin showing only slight solubility in these media [12]. The reduced solubility in methanol reflects the polar nature of the peptide structure, which favors aqueous environments over organic solvents. Phosphate buffer systems at physiological pH (7.2) similarly show restricted solubility, likely due to the complex charge interactions between the peptide and buffer components [12].

The molecular basis for these solubility patterns relates to the amphiphilic nature of tesamorelin, which contains both hydrophilic amino acid residues and the lipophilic hexenoyl modification at the N-terminus. This structural duality influences solvent interactions, with polar, protic solvents generally providing superior solvation compared to less polar media. The presence of multiple ionizable groups throughout the peptide sequence contributes to pH-dependent solubility behavior, with optimal dissolution typically occurring in neutral to slightly acidic conditions.

Degradation Pathways Under Stress Conditions

Tesamorelin undergoes multiple degradation pathways when subjected to stress conditions, with deamidation representing the predominant chemical modification under accelerated stability testing. Asparagine and glutamine residues within the peptide sequence are particularly susceptible to deamidation, especially under elevated temperature and pH conditions exceeding physiological ranges [14]. The deamidation process occurs through cyclical succinimide intermediate formation, leading to the conversion of amide groups to carboxylic acid functionalities and potential isomerization products.

Thermal stress conditions above 25°C accelerate multiple degradation mechanisms simultaneously. Primary thermal degradation pathways include deamidation at susceptible asparagine residues, peptide bond hydrolysis, and potential aggregation through intermolecular interactions [15] . Studies examining thermal stability indicate that temperatures of 60°C to 90°C result in significant degradation within hours, while more moderate elevations to 37°C produce measurable degradation over extended timeframes [15] .

Oxidative stress conditions primarily target methionine residues and potentially cysteine-containing sequences, though tesamorelin contains only one cysteine residue in its structure. Methionine oxidation occurs readily under aerobic conditions, particularly in the presence of metal catalysts or peroxide-generating systems . The oxidation process converts methionine to methionine sulfoxide and potentially methionine sulfone under severe conditions, altering both the chemical and biological properties of the peptide.

pH-mediated degradation represents another significant pathway, with both acidic and alkaline conditions promoting different degradation mechanisms. Under acidic conditions (pH below 4), aspartic acid residues can promote peptide bond cleavage through intramolecular catalysis, particularly at aspartic acid-proline sequences [16]. Alkaline conditions (pH above 8) accelerate deamidation rates and can promote beta-elimination reactions at serine and threonine residues. Optimal stability typically occurs within the pH range of 5 to 7, corresponding to formulation pH targets for commercial preparations.

Light-induced degradation pathways involve photochemical reactions affecting aromatic amino acid residues, particularly tyrosine and potentially tryptophan if present [4]. Photodegradation can lead to protein cross-linking, amino acid modifications, and loss of biological activity. The photosensitivity of tesamorelin necessitates light protection during storage and handling, implemented through amber vials and secondary packaging systems.

Enzymatic Susceptibility to Dipeptidyl Peptidase IV

The interaction between tesamorelin and dipeptidyl peptidase IV represents a critical determinant of the compound's pharmacological viability and therapeutic effectiveness. Native growth hormone-releasing hormone demonstrates high susceptibility to dipeptidyl peptidase IV-mediated cleavage, with the enzyme specifically targeting the alanine-tyrosine bond at positions 2-3 of the peptide sequence [17] [18]. This enzymatic cleavage results in rapid inactivation of native growth hormone-releasing hormone, with a plasma half-life of approximately 6.8 minutes severely limiting its therapeutic utility [17].

Tesamorelin's design incorporates a strategic N-terminal modification specifically intended to confer resistance to dipeptidyl peptidase IV degradation. The trans-3-hexenoyl moiety attached to the N-terminal tyrosine residue provides steric hindrance that significantly impedes enzyme access to the typical cleavage site [1] [19] [17]. This modification results in approximately 90% reduction in cleavage rate compared to the native hormone, representing a dramatic improvement in enzymatic stability .

The enhanced dipeptidyl peptidase IV resistance translates directly into improved pharmacokinetic properties, with tesamorelin demonstrating plasma half-lives of 26 to 38 minutes compared to the 6.8-minute half-life of unmodified growth hormone-releasing hormone [1] [20] [17]. This 3.8 to 5.6-fold improvement in plasma stability enables practical therapeutic administration and sustained biological activity sufficient for clinical efficacy.

Mechanistic studies reveal that the hexenoyl modification does not completely eliminate dipeptidyl peptidase IV interaction but rather reduces the kinetic efficiency of the enzymatic reaction [17] [18]. The modified peptide retains binding affinity for growth hormone-releasing hormone receptors comparable to the native hormone while simultaneously exhibiting markedly reduced susceptibility to proteolytic degradation [19] [12]. This dual characteristic represents the optimal balance between maintaining biological activity and achieving metabolic stability.

The clinical significance of dipeptidyl peptidase IV resistance extends beyond simple half-life extension to encompass practical therapeutic considerations. The enhanced enzymatic stability enables subcutaneous administration with predictable pharmacokinetics, eliminates the need for continuous infusion protocols required for native growth hormone-releasing hormone, and provides sufficient duration of action for once-daily dosing regimens [18]. These characteristics collectively establish tesamorelin as a clinically viable therapeutic agent where the native hormone would be impractical for pharmaceutical development.

XLogP3

-23.3

UNII

MQG94M5EEO

Sequence

YADAIFTNSYRKVLGQLSARKLLQDIMSRQQGESNQERGARARL

Wikipedia

Tesamorelin

Dates

Last modified: 07-22-2023

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